2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves a multi-step process:
Formation of 3,5-dimethylphenol: This can be achieved through the alkylation of phenol with methyl iodide in the presence of a base.
Etherification: The 3,5-dimethylphenol is then reacted with chloroacetic acid to form 2-(3,5-dimethylphenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(3,5-dimethylphenoxy)acetic acid with 2-methoxy-5-nitroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and nitro groups can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel polymers and materials with specific properties.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that recognize the compound’s functional groups.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, depending on its binding affinity and mode of action.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the nitro group, which may affect its reactivity and applications.
2-(3,5-dimethylphenoxy)-N-(2-nitrophenyl)acetamide: Lacks the methoxy group, which may influence its solubility and biological activity.
Uniqueness
2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-6-12(2)8-14(7-11)24-10-17(20)18-15-9-13(19(21)22)4-5-16(15)23-3/h4-9H,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKMSNPKAFCJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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